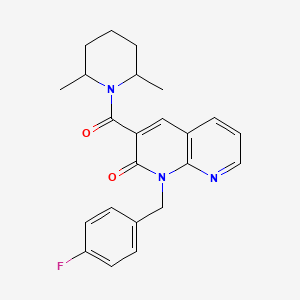

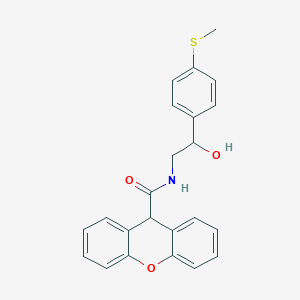

![molecular formula C18H14N6O2 B2638564 N-(2-(4-氧代苯并[d][1,2,3]三嗪-3(4H)-基)乙基)喹喔啉-2-甲酰胺 CAS No. 2034459-74-8](/img/structure/B2638564.png)

N-(2-(4-氧代苯并[d][1,2,3]三嗪-3(4H)-基)乙基)喹喔啉-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound seems to be a derivative of 1,2,3-benzotriazin-4-one . Benzotriazinones are known to have biological activity and have been studied as potential therapeutic agents .

Synthesis Analysis

While the specific synthesis process for this compound is not available, benzotriazinone derivatives have been synthesized using 2,4,6-Trichloro-1,3,5-triazine and N,N-dimethylformamide (TCT:DMF) adduct .

科学研究应用

合成和化学性质

喹喔啉衍生物领域的研究产生了许多具有显著药理潜力的化合物。例如,研究表明合成新型 1,2,4-三嗪并[5,6-b]喹喔啉及其三-N-氧化物,展示了一类含有吡嗪并[2,3-e]三嗪骨架的新型化合物。这些化合物已通过涉及腈氧化物以及随后的还原和氧化过程的反应合成,以产生具有进一步生物学评价潜力的衍生物 (Gallos & Argyropoulos, 1991).

药理应用

喹喔啉衍生物已被合成并评估其抗菌和抗真菌活性。该类别中的一些化合物,特别是吡唑啉和吡唑衍生物,已对各种细菌和真菌菌株显示出有希望的结果。这些发现强调了喹喔啉衍生物在开发新型抗菌剂中的潜力,突出了这些化合物在药物化学中的多功能性 (Hassan, 2013).

生物学评价

进一步的研究集中在合成和生物学评价喹喔啉衍生物作为血清素 3 型 (5-HT3) 受体拮抗剂。这些化合物的构想和合成是由 5-HT3 受体拮抗剂的药效团要求指导的,从而产生了一系列喹喔啉-2-甲酰胺。对这些化合物的评价揭示了 5-HT3 受体拮抗作用,表明它们作为由该受体系统介导的疾病中的治疗剂的潜力 (Mahesh et al., 2011).

作用机制

Target of Action

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide, also known as N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoxaline-2-carboxamide, primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play crucial roles in the breakdown of acetylcholine and butyrylcholine, respectively, which are essential neurotransmitters in the nervous system .

Mode of Action

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide interacts with its targets by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase. This inhibition occurs through a mixed-type mechanism, where the compound binds to both the catalytic anionic site and the peripheral anionic site of the enzymes. This dual binding prevents the breakdown of acetylcholine and butyrylcholine, leading to increased levels of these neurotransmitters in the synaptic cleft .

Biochemical Pathways

The inhibition of acetylcholinesterase and butyrylcholinesterase by N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide affects several biochemical pathways. The elevated levels of acetylcholine enhance cholinergic transmission, which can improve cognitive functions and memory. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where cholinergic deficits are a hallmark .

Pharmacokinetics

The pharmacokinetics of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed and can cross the blood-brain barrier, which is essential for its action on central nervous system targets. It undergoes hepatic metabolism and is primarily excreted via the renal route. These properties contribute to its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide include enhanced cholinergic signaling due to the inhibition of acetylcholinesterase and butyrylcholinesterase. This results in improved cognitive function, memory retention, and potentially neuroprotective effects against oxidative stress-induced neuronal damage .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biochemical agents can influence the action, efficacy, and stability of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide. For instance, the compound’s stability might be affected by extreme pH levels, while its efficacy could be modulated by the presence of other cholinergic agents or inhibitors .

生化分析

Biochemical Properties

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes involved in the breakdown of acetylcholine . The compound exhibits mixed-type inhibition, interacting with both the catalytic site and the peripheral anionic site of these enzymes .

Cellular Effects

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide affects various types of cells and cellular processes. It has been observed to inhibit cell proliferation in breast cancer cell lines, such as MCF-7 and HCC1954 . The compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell viability and proliferation .

Molecular Mechanism

The molecular mechanism of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide involves its binding interactions with biomolecules. It inhibits acetylcholinesterase by interacting with both the catalytic site and the peripheral anionic site . This dual interaction mode contributes to its potent inhibitory activity. Additionally, the compound has been shown to interact with other proteins and enzymes, affecting their activity and leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide change over time. The compound’s stability and degradation have been studied, revealing that it remains stable under certain conditions but may degrade over extended periods . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound leads to sustained inhibition of enzyme activity and reduced cell viability .

Dosage Effects in Animal Models

The effects of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and reduced cell proliferation . At higher doses, toxic or adverse effects may occur, including potential damage to tissues and organs . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .

Metabolic Pathways

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound’s effects on metabolic flux and metabolite levels have been studied, showing that it can alter the levels of certain metabolites and influence metabolic pathways .

Transport and Distribution

The transport and distribution of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide within cells and tissues involve interactions with transporters and binding proteins . The compound’s localization and accumulation in specific tissues have been observed, indicating that it may preferentially accumulate in certain organs or cellular compartments .

Subcellular Localization

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide exhibits specific subcellular localization. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s activity and function can be influenced by its subcellular localization, affecting its interactions with biomolecules and its overall biochemical effects .

属性

IUPAC Name |

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6O2/c25-17(16-11-20-14-7-3-4-8-15(14)21-16)19-9-10-24-18(26)12-5-1-2-6-13(12)22-23-24/h1-8,11H,9-10H2,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFBZXFJBZUPLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

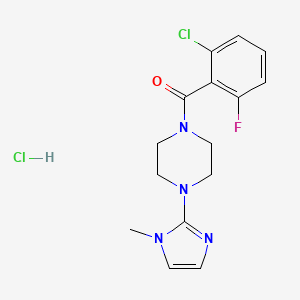

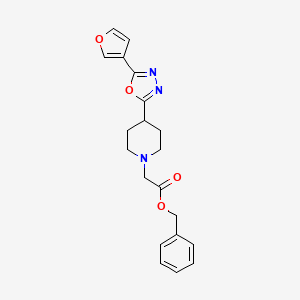

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B2638482.png)

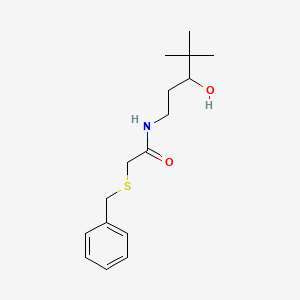

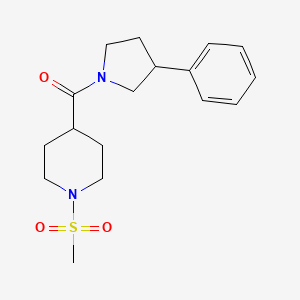

![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone](/img/structure/B2638483.png)

![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-benzylpiperazin-1-yl)methanone](/img/structure/B2638484.png)

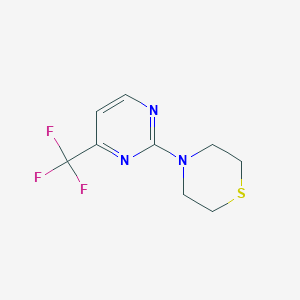

![2-[2-[(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2638491.png)

![1-(4-chlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2638497.png)

![6-(Bromomethyl)-2,2-difluoro-6-methylspiro[3.3]heptane](/img/structure/B2638499.png)

![Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylquinazoline-7-carboxylate](/img/structure/B2638502.png)